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3-(1H-indol-7-yl)propan-1-amine

Cat. No.: B13166373
M. Wt: 174.24 g/mol
InChI Key: JDELANPMPTWMQL-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Bioactive Scaffolds

The indole scaffold is a fundamental structural motif found in a plethora of biologically active compounds, including the essential amino acid tryptophan and numerous alkaloids. nih.govnih.gov Its unique electronic properties and the ability of its derivatives to interact with a wide range of biological targets have cemented its status in medicinal chemistry. researchgate.netmdpi.com Indole derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netopenmedicinalchemistryjournal.com

The substitution pattern on the indole ring plays a crucial role in determining the biological activity of the resulting molecule. The development of synthetic methods to selectively functionalize specific positions of the indole nucleus is therefore of paramount importance. The synthesis of 7-substituted indoles has historically been challenging, but methods such as the Bartoli indole synthesis, which involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, have provided a flexible route to these compounds. wikipedia.orgthieme-connect.com More recently, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of the C7 position. rsc.orgacs.org

Rationale for Academic Investigation of 3-(1H-indol-7-yl)propan-1-amine

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known biological significance of both C7-substituted indoles and indole-based propylamine (B44156) structures.

7-Aminoindoles, for instance, are recognized as key scaffolds in a number of biologically active compounds with antitumor and other therapeutic properties. acs.org The functionalization at the C7 position can significantly influence the electronic properties and steric profile of the indole ring, potentially leading to novel interactions with biological targets. nih.gov

Furthermore, the propylamine side chain is a common feature in many neuroactive compounds. The structural similarity of this compound to neurotransmitters and other centrally acting agents suggests a potential for neurological activity. The investigation of this specific isomer could therefore uncover novel structure-activity relationships and lead to the development of new pharmacological probes or therapeutic leads. The exploration of its synthetic accessibility and chemical properties is a crucial first step in this direction.

Overview of Research Directions in Indole-Based Propylamine Structures

Research into indole-based propylamine structures is a vibrant and evolving field. The position of the propylamine chain on the indole ring profoundly influences the compound's pharmacological profile. For example, tryptamines, which are 3-(2-aminoethyl)indoles, are a well-known class of neuromodulators. The extension of the side chain to a propylamine and varying its attachment point on the indole ring opens up new avenues for research.

Current research directions include the synthesis and evaluation of these compounds as:

Anticancer Agents: The indole nucleus is a component of many anticancer drugs, and the introduction of a propylamine side chain could enhance this activity. researchgate.net

Antimicrobial Agents: Indole derivatives have shown broad-spectrum antimicrobial activity, and new propylamine analogs could lead to the development of novel antibiotics. researchgate.net

Neurological Agents: The structural resemblance to known neurotransmitters makes these compounds interesting candidates for studying neurological disorders and developing new treatments.

Enzyme Inhibitors: The indole scaffold can be tailored to fit into the active sites of various enzymes, and propylamine derivatives could be designed as specific inhibitors for therapeutic intervention. nih.gov

The synthesis of libraries of indole-based propylamine isomers, including the 7-substituted variant, is crucial for a systematic exploration of their structure-activity relationships and for unlocking their full therapeutic potential.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B13166373 3-(1H-indol-7-yl)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(1H-indol-7-yl)propan-1-amine

InChI

InChI=1S/C11H14N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8,13H,2,5,7,12H2

InChI Key

JDELANPMPTWMQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCCN)NC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 1h Indol 7 Yl Propan 1 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-(1H-indol-7-yl)propan-1-amine identifies two primary disconnections. The most logical approach involves disconnecting the propan-1-amine side chain from the indole (B1671886) core at the C7 position. This leads to a 7-functionalized indole precursor and a three-carbon side-chain synthon. A second disconnection can be made at the C-N bond of the side chain, suggesting a late-stage amination of a suitable precursor like an alcohol, aldehyde, or halide.

This strategy is advantageous as it separates the challenging task of C7-functionalization of the indole ring from the construction of the side chain. The inherent reactivity of the indole ring, particularly at the C2 and C3 positions of the pyrrole (B145914) moiety, makes direct functionalization at the C7 position of the benzene (B151609) ring a significant synthetic hurdle. rsc.org Therefore, synthetic strategies must employ methods that favor this less reactive position.

Synthesis of the Indole-7-substituted Core Precursors

The creation of an indole core substituted at the C7 position is the cornerstone of the synthesis. This requires overcoming the natural electronic preferences of the indole ring system.

Strategies for Regioselective Functionalization at Indole C7 Position

The selective functionalization of the indole C7 position is notoriously difficult to achieve. nih.gov The pyrrole ring's higher reactivity typically directs electrophilic substitution and many metal-catalyzed reactions to the C2 and C3 positions. rsc.org To circumvent this, modern synthetic strategies rely heavily on the use of directing groups attached to the indole nitrogen (N1). These groups coordinate to a metal catalyst, positioning it in close proximity to the C7-H bond and thereby facilitating its activation. researchgate.net

The bulkiness of the directing group is a critical factor for achieving high reactivity and C7-selectivity. researchgate.net Bulky groups can sterically hinder reactions at the C2 position, further enhancing selectivity for C7. Common and effective directing groups include pivaloyl, phosphinoyl, and hydrosilyl moieties. researchgate.net An alternative approach involves the reduction of the indole to an indoline (B122111), functionalization at C7, and subsequent re-aromatization via oxidation to furnish the C7-substituted indole. nih.gov

Palladium-Catalyzed Coupling Reactions in Indole-7-yl Construction

Palladium catalysis is a powerful tool for C-H activation and cross-coupling reactions. In the context of indole synthesis, Pd-catalyzed reactions have been developed to achieve C7 arylation with high selectivity. nih.gov These reactions typically employ a phosphinoyl directing group on the indole nitrogen in conjunction with a pyridine-type ligand. nih.gov The directing group is crucial for guiding the palladium catalyst to the C7 position, enabling the coupling of the indole with partners like arylboronic acids. nih.gov

Palladium-catalyzed acylation at the C7 position has also been achieved, often by first reducing the indole to an indoline and using an easily removable directing group. nih.gov This method allows for the introduction of an acyl group, which can serve as a handle for further elaboration into the desired propan-1-amine side chain.

Table 1: Palladium-Catalyzed C7 Functionalization of Indoles

CatalystDirecting GroupCoupling PartnerLigand/AdditiveReference
Pd(OAc)₂PhosphinoylArylboronic Acids2-chloropyridine, Cu(OTf)₂, Ag₂O, CuO nih.govnih.gov
Pd(OAc)₂Removable Group (on indoline)1,2-DiketonesNot specified nih.gov

Rhodium-Catalyzed C(sp²)–H Functionalization Approaches

Rhodium catalysts have emerged as highly effective for the direct C-H functionalization at the C7 position of indoles, offering excellent regioselectivity and high yields. thieme-connect.comnih.gov These methods almost invariably require a pivaloyl group on the indole nitrogen, which acts as an efficient directing group. nih.govresearchgate.net The combination of the N-pivaloyl group and a rhodium catalyst, such as [RhCp*Cl₂]₂, has proven critical for achieving high conversion and selectivity. nih.gov

This approach facilitates C7-alkenylation with partners like acrylates, styrenes, and vinyl sulfones, as well as alkylation with α,β-unsaturated ketones. nih.govresearchgate.net A proposed mechanism involves the formation of a six-membered rhodium metallacycle, which ensures that C7 activation occurs exclusively. thieme-connect.com The robustness of this method is demonstrated by its compatibility with a variety of substituted indole derivatives. thieme-connect.com

Table 2: Rhodium-Catalyzed C7 Functionalization of N-Pivaloylindoles

Catalyst SystemOlefin Coupling PartnerProduct TypeYieldReference
[RhCpCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂OAcrylates, Styrenes, Vinyl SulfonesAlkenylation ProductsGood to Excellent nih.govresearchgate.net
[RhCpCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂Oα,β-Unsaturated KetonesSaturated Alkylation ProductsGood nih.gov

Construction of the Propan-1-amine Side Chain

Once the C7-functionalized indole precursor is obtained, the next phase involves the installation of the three-carbon amine side chain. The specific strategy depends on the nature of the functional group introduced at C7.

For instance, a C7-alkenylated indole, such as one bearing a –CH=CH-CO₂R group from a rhodium-catalyzed reaction with an acrylate, can be converted to the propan-1-amine through a sequence of reduction steps. The double bond and the ester can be reduced to the corresponding saturated alcohol, which is then converted to the amine.

Alternatively, a C7-acylated indole could undergo a Wittig-type reaction to introduce the remaining carbons of the chain, followed by reduction and amination. If a 7-haloindole is synthesized, a Heck reaction followed by hydroboration-oxidation and amination, or a Sonogashira coupling followed by reduction, could be viable pathways.

Amination Strategies for Alkyl Chains

The final step in the synthesis is the introduction of the primary amine group. Several well-established methods can be employed to convert a terminal functional group on the three-carbon chain into an amine. rsc.org

Nucleophilic Substitution: If the side chain terminates in a good leaving group, such as a halide or a tosylate (e.g., 3-(1H-indol-7-yl)propyl bromide), direct substitution with an ammonia (B1221849) equivalent like sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or H₂/Pd) provides the primary amine. Direct alkylation of ammonia can be problematic due to over-alkylation, but this is a classic method. rsc.orgfishersci.co.uk

Reductive Amination: This is a highly versatile and widely used method. organic-chemistry.org A C7-propanal derivative, 7-(CH₂CH₂CHO)-indole, can be reacted with ammonia or an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. organic-chemistry.org This method is often preferred due to its high efficiency and good functional group tolerance.

Reduction of Nitriles: A 7-(2-cyanoethyl)indole precursor can be readily reduced to this compound. The cyano group can be introduced via nucleophilic substitution with a cyanide salt on a suitable substrate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. chemicalbook.com

Reduction of Amides: A 3-(1H-indol-7-yl)propanamide can be reduced to the corresponding amine using a powerful reducing agent like LiAlH₄.

These amination strategies provide a robust toolkit for completing the synthesis of the target molecule from a suitably functionalized indole-7-yl precursor.

Stereoselective Approaches to Propan-1-amine Moiety

The creation of specific stereoisomers is crucial in medicinal chemistry, as the biological activity of a chiral molecule often resides in a single enantiomer. sigmaaldrich.com For molecules like this compound, where the propan-1-amine side chain could potentially be chiral if substituted, stereoselective synthesis is paramount. Advances in asymmetric synthesis provide several robust strategies to control the stereochemistry of the amine moiety. acs.org

Key strategies for achieving stereoselectivity include:

Asymmetric Catalytic Hydrogenation: This is a powerful method for producing chiral amines from prochiral precursors like enamines or imines. acs.org A hypothetical precursor, such as an enamine or imine derived from a ketone attached to the 7-position of the indole ring, could be hydrogenated using a chiral transition metal catalyst (e.g., based on Iridium or Rhodium) with a chiral ligand. The choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee). acs.org

Use of Chiral Auxiliaries: A reliable method involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS), also known as Ellman's auxiliary. nih.gov This approach involves condensing the auxiliary with a ketone precursor to form a chiral N-sulfinyl imine. Subsequent reduction of this imine is highly diastereoselective, controlled by the bulky auxiliary. The auxiliary can then be cleaved under mild acidic conditions to yield the desired chiral primary amine with high enantiopurity. nih.govpsu.edu This method offers a predictable and highly effective route to a single enantiomer. psu.edu

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative. Enzymes like lipases or transaminases can be used to either selectively react with one enantiomer in a racemic mixture (kinetic resolution) or to asymmetrically synthesize the amine from a prochiral ketone.

Below is an interactive table comparing potential stereoselective methods.

MethodPrecursorKey Reagent/CatalystAdvantagePotential Challenge
Asymmetric HydrogenationProchiral Imine/EnamineChiral Rh/Ir-Phosphine CatalystHigh atom economy, catalyticCatalyst screening required
Chiral AuxiliaryIndol-7-yl Ketone(R)- or (S)-tert-butanesulfinamideHigh diastereoselectivity, reliableStoichiometric use of auxiliary
Enzymatic ResolutionRacemic Amine or KetoneLipase or TransaminaseHigh enantioselectivity, greenEnzyme stability and cost

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound is contingent upon effective purification and isolation of not only the final product but also the various intermediates. Indole alkaloids and their derivatives often require multi-step purification protocols to achieve the high purity required for analytical and biological studies. mdpi.comresearchgate.net

The purification strategy typically involves a combination of the following techniques:

Extraction: Initial work-up of the reaction mixture often employs liquid-liquid extraction. Given that the final product is an amine, its basic nature can be exploited. An acid-base extraction is highly effective: the crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine partitions into the aqueous layer as its protonated salt, while neutral or acidic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent. nih.gov

Chromatography: Column chromatography is the most common technique for purifying intermediates and the final product.

Normal-Phase Chromatography: Utilizes a polar stationary phase like silica (B1680970) gel with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). This is effective for separating compounds with different polarities.

Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). This is particularly useful for the final purification of polar compounds like amines.

Crystallization: This is a highly effective method for obtaining the final product in a very pure, crystalline form. The purified amine can be dissolved in a suitable solvent and crystallized by slow cooling or by the addition of an anti-solvent. mdpi.com Often, the product is converted into a salt (e.g., hydrochloride or tartrate salt), which typically has better crystallinity than the free base. Solute crystallization from a solvent like n-hexane has proven to be a very useful method for the high-efficiency purification of indole compounds. mdpi.com

The following table summarizes the application of these techniques.

TechniqueStage of UsePurposeKey Considerations
Acid-Base ExtractionInitial Work-upSeparation of basic product from non-basic impuritiesChoice of acid and base, pH control
Column ChromatographyIntermediate & Final PurificationSeparation of closely related compoundsSelection of stationary and mobile phase
CrystallizationFinal Product PurificationAchieving high purity and solid formSolvent selection, salt formation

Green Chemistry Principles in Synthesis Optimization

Modern synthetic chemistry increasingly aims to reduce environmental impact by adhering to the principles of green chemistry. The synthesis of indole derivatives, including this compound, can be optimized to be more sustainable. benthamdirect.comresearchgate.net

Key green chemistry principles applicable to this synthesis include:

Atom Economy and Reaction Design: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example, where multiple starting materials react in a single step to form a complex product, often with high atom economy. rsc.orgresearchgate.net An innovative two-step reaction to assemble the indole core from simple anilines and other feedstocks under mild conditions using ethanol (B145695) as a solvent exemplifies this approach. rsc.orgresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. Water, ethanol, or ionic liquids are often explored as reaction media for indole synthesis. benthamdirect.comresearchgate.net Some reactions can even be performed under solvent-free conditions, for example, through mechanochemical protocols that use mechanical force to induce reactions. unica.it

Catalysis over Stoichiometric Reagents: Using catalytic reagents in small amounts instead of stoichiometric ones reduces waste. This includes the use of metal catalysts, organocatalysts, or biocatalysts. For instance, using a recyclable nanocatalyst or an eco-friendly acid catalyst like sulfamic acid can significantly improve the green profile of a synthesis. tandfonline.comnih.gov

Energy Efficiency: Employing methods that reduce energy consumption. Microwave-assisted synthesis has become a popular green technique in indole chemistry, as it can dramatically reduce reaction times from hours to minutes, thereby saving energy. tandfonline.comresearchgate.net

The table below contrasts conventional and green approaches in indole synthesis.

Green PrincipleConventional MethodGreen AlternativeBenefit
Solvent UseChlorinated solvents (e.g., DCM)Water, Ethanol, Ionic Liquids, Solvent-freeReduced toxicity and waste benthamdirect.com
Energy ConsumptionConventional heating (hours)Microwave irradiation (minutes)Faster reaction, less energy tandfonline.com
Reaction DesignMulti-step linear synthesisMulticomponent reactions (MCRs)Higher atom economy, less waste rsc.org
ReagentsStoichiometric reagentsCatalytic (metal, organo-, bio-)Reduced waste, potential for recycling

By integrating these advanced stereoselective, purification, and green chemistry strategies, the synthesis of this compound can be achieved with high efficiency, purity, and sustainability, meeting the demands of modern chemical research.

Chemical Reactivity and Derivatization Strategies

Reactivity Profiles of the Indole-7-yl Amine Moiety

The indole (B1671886) ring is an electron-rich aromatic system. Generally, electrophilic substitution is the most characteristic reaction of indoles, with the C3 position being the most nucleophilic and reactive site. researchgate.netpearson.com The presence of the 3-aminopropyl substituent at the C7 position influences the reactivity of the entire indole ring system. The alkylamine group is typically electron-donating via an inductive effect, which can enhance the electron density of the benzene (B151609) portion of the indole ring, potentially facilitating electrophilic substitution at the C4, C5, and C6 positions.

However, the reactivity is highly dependent on reaction conditions. In acidic media, the primary amine of the side chain will be protonated, forming an ammonium (B1175870) salt. This protonated group is strongly electron-withdrawing and deactivating, which would significantly hinder electrophilic aromatic substitution on the benzene ring.

Functionalization of the C4, C5, and C6 positions on the benzene part of the indole ring is generally more challenging than modification of the pyrrole (B145914) ring. nih.govacs.org Site-selective functionalization of these positions often requires specialized strategies, such as the use of directing groups attached to the indole nitrogen. nih.govacs.orgrsc.org For instance, installing a removable directing group at the N1 position can facilitate metal-catalyzed C-H activation at specific sites on the benzenoid ring. nih.govacs.org

Functional Group Transformations on the Propyl Amine Side Chain

The primary amine on the propyl side chain is a key site for functionalization, behaving as a potent nucleophile in a variety of reactions. Its reactivity is generally distinct from the less nucleophilic indole nitrogen. nih.gov

Amine Derivatization for Probe Synthesis

The terminal primary amine is readily derivatized to synthesize probes for biological studies through conjugation to reporter molecules like fluorophores, biotin, or other tags. Common derivatization reactions include acylation, sulfonylation, and alkylation.

Acylation: The amine can react with activated carboxylic acids (e.g., acyl chlorides, N-hydroxysuccinimide (NHS) esters) to form stable amide bonds. nih.gov This is a widely used method for attaching labels. For example, NHS esters of fluorophores react under mild conditions with primary amines to yield fluorescently tagged molecules. nih.govsigmaaldrich.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., dansyl chloride, tosyl chloride) in the presence of a base yields stable sulfonamides. Dansyl chloride, for instance, is a classic reagent used to create fluorescent derivatives of primary and secondary amines for detection and quantification.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines. nih.gov This allows for the introduction of a wide variety of substituents.

Table 1: Common Derivatization Reactions for Primary Amines


Reaction TypeReagent ClassFunctional Group FormedCommon Use/Example
AcylationAcyl Halides, NHS EstersAmideBiotinylation (Biotin-NHS), Fluorophore conjugation (Fluorescein isothiocyanate - FITC)
SulfonylationSulfonyl ChloridesSulfonamideFluorescent labeling (Dansyl chloride)
Alkylation (Reductive Amination)Aldehydes/Ketones + Reducing AgentSecondary/Tertiary AminePEGylation (PEG-aldehyde)
CarbamoylationIsocyanatesUreaLinker chemistry

Alkyl Chain Modifications

Modifications to the three-carbon propyl chain itself are less common but can be achieved. Strategies could involve multi-step sequences, for example, oxidation of the primary amine to an aldehyde or ketone, followed by alpha-functionalization. More advanced methods involving C-H activation could potentially allow for direct modification of the alkyl chain, for example, at the alpha-position to the amine, although this remains a significant synthetic challenge. nih.gov

Modifications to the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is weakly acidic and can be deprotonated by a strong base to form an indolide anion, which is a potent nucleophile. This allows for a variety of substitution reactions at the N1 position. Functionalization at this site is often a critical first step in multi-step syntheses to prevent side reactions or to direct subsequent functionalization to other positions on the indole ring. nih.gov Common N1 modifications include:

N-Alkylation: Reaction of the indolide anion with alkyl halides or other alkylating agents introduces an alkyl group. google.comThis reaction can be challenging due to potential competition from C3-alkylation. However, careful choice of base and reaction conditions can favor N-alkylation. google.comresearchgate.net* N-Acylation: The introduction of an acyl group (e.g., acetyl, benzoyl) can be achieved using acyl chlorides or anhydrides. N-acylation significantly alters the electronic properties of the indole ring, making it less susceptible to electrophilic attack. nih.govresearchgate.netThe pivaloyl group is a particularly interesting N-acyl protecting group as it can also sterically hinder the C2 position, but its removal can be difficult. mdpi.org* N-Sulfonylation: The use of sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) yields N-sulfonylindoles. Arylsulfonyl groups are common protecting groups for the indole nitrogen because they are robust and can be removed under specific conditions. researchgate.net* N-Protection: For many complex syntheses, the indole nitrogen is protected to increase stability and control regioselectivity. Common protecting groups include Boc (tert-butyloxycarbonyl), CBz (carboxybenzyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The allyloxycarbonyl (Aloc) group has also been used for indole protection in peptide synthesis. nih.gov

C-2 and C-3 Reactivity of the Indole Ring System

The pyrrole moiety of the indole ring is highly reactive towards electrophiles. The C3 position is the primary site of attack, followed by the C2 position. The presence of a substituent at C7 does not change this fundamental reactivity, although it may exert some steric or electronic influence.

Electrophilic Substitution at C3: This is the most common reaction of indoles. researchgate.netClassical examples include the Mannich reaction (aminomethylation), the Vilsmeier-Haack reaction (formylation), and Friedel-Crafts acylation. clockss.orgwikipedia.orgchemtube3d.comlibretexts.orgThe Mannich reaction, for instance, involves an aldehyde (like formaldehyde) and a secondary amine to introduce an aminomethyl group at C3, yielding gramine (B1672134) derivatives. libretexts.orgThe Vilsmeier-Haack reaction uses a reagent like phosphoryl chloride and DMF to install a formyl group at C3. rsc.orgijpcbs.com* Reactivity at C2: While less reactive than C3, the C2 position can be functionalized, often after the C3 position is blocked or by using specific directing groups. acs.orgLithiation of N-protected indoles followed by reaction with an electrophile is a common strategy for C2 substitution. Direct C-H activation/functionalization at C2 has also been achieved using various transition-metal catalysts. acs.org The introduction of an N-protecting group can influence the C2/C3 reactivity profile. For example, large N-sulfonyl protecting groups can sterically hinder the C2 position, favoring electrophilic attack at C3. Conversely, some N-directing groups can specifically promote functionalization at C2.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound with high accuracy. For 3-(1H-indol-7-yl)propan-1-amine, with a molecular formula of C₁₁H₁₄N₂, the theoretical exact mass can be calculated. This technique differentiates the compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer would typically be used for this analysis. In positive ion mode, the molecule would be expected to form a protonated molecular ion [M+H]⁺. The high mass accuracy of the measurement allows for the unambiguous confirmation of the molecular formula, a critical first step in structural characterization.

Table 1: Predicted HRMS Data for this compound

Ion Species Molecular Formula Calculated Exact Mass
[M] C₁₁H₁₄N₂ 174.115699 u
[M+H]⁺ C₁₁H₁₅N₂⁺ 175.123000 u

Note: Data is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the carbon skeleton and proton environments of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The indole (B1671886) ring protons (H-2, H-3, H-4, H-5, H-6) would appear in the aromatic region (typically δ 6.5-7.6 ppm), while the propyl chain protons would be found in the aliphatic region (δ 1.5-3.5 ppm). The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure. The N-H protons of the indole and the primary amine would likely appear as broad singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons of the indole ring from the aliphatic carbons of the propyl side chain. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
N1-H ~8.1 - Broad Singlet
C2 - ~124.5 -
H2 ~7.2 - Triplet
C3 - ~102.8 -
H3 ~6.5 - Triplet
C3a - ~128.0 -
C4 - ~120.0 -
H4 ~7.5 - Doublet
C5 - ~121.0 -
H5 ~7.0 - Triplet
C6 - ~118.0 -
H6 ~6.9 - Doublet
C7 - ~125.0 -
C7a - ~136.0 -
C1' - ~25.0 -
H1' (α) ~3.1 - Triplet
C2' - ~33.0 -
H2' (β) ~2.0 - Multiplet
C3' - ~42.0 -
H3' (γ) ~2.9 - Triplet

Note: Predicted values are estimates based on typical shifts for 7-substituted indoles and n-propylamine chains. Actual values may vary depending on solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, it would confirm the connectivity within the propyl chain (H1'-H2'-H3') and within the benzene (B151609) portion of the indole ring (H4-H5-H6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s) based on the predictions in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (over two or three bonds). This is critical for establishing the connection of the propyl chain to the C7 position of the indole ring. Key correlations would be expected from the H1' protons of the propyl chain to carbons C7 and C7a of the indole nucleus.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. For this molecule, NOESY could confirm the substitution pattern by showing spatial proximity between the H1' protons of the propyl chain and the H6 proton on the indole ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The primary amine (NH₂) group would show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, a characteristic feature that distinguishes it from secondary amines. docbrown.info The indole N-H stretch would appear as a sharp band around 3400 cm⁻¹. Other key vibrations include C-H stretches from the aromatic ring and the aliphatic chain, and N-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, typically give strong Raman signals.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3450 N-H Stretch Indole N-H
~3400 & ~3300 Asymmetric & Symmetric N-H Stretch Primary Amine (NH₂)
3100-3000 C-H Stretch Aromatic C-H
2950-2850 C-H Stretch Aliphatic C-H
~1620 N-H Bend (Scissoring) Primary Amine (NH₂)
1600-1450 C=C Stretch Aromatic Ring
~1250 C-N Stretch Aryl-C & Alkyl-C
910-665 N-H Wag Primary Amine (NH₂)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality could be grown, this technique would yield a three-dimensional model of the molecule.

This analysis would confirm the connectivity established by NMR and provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the molecule's conformation in the solid state and detail any intermolecular interactions, such as hydrogen bonding involving the amine and indole N-H groups, which govern the crystal packing. To date, no public crystal structure for this compound has been deposited in crystallographic databases.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. For 3-(1H-indol-7-yl)propan-1-amine, these calculations can predict its reactivity, stability, and spectroscopic signatures.

The electronic character of this compound is defined by the distribution of electrons across its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they represent the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

While specific computational studies detailing the precise HOMO/LUMO energy levels for this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry suggest that the electron-rich indole (B1671886) nucleus would be the primary location of the HOMO. The LUMO would likely be distributed over the aromatic system as well. The charge distribution would be characterized by a high electron density on the indole ring, particularly at the nitrogen atom, and a localized positive charge on the protonated amine group of the propanamine side chain under physiological pH.

A hypothetical representation of calculated electronic properties is presented below.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value/Description
HOMO Energy Expected to be relatively high, characteristic of an electron-rich aromatic system.
LUMO Energy Significantly higher in energy than the HOMO.
HOMO-LUMO Gap A moderate gap, suggesting a balance of stability and potential reactivity.

| Charge Distribution | Negative electrostatic potential concentrated on the indole nitrogen and π-system; positive potential on the terminal amine group (NH3+). |

Note: The data in this table is illustrative and based on theoretical principles, pending specific published research on this compound.

The flexibility of the propanamine side chain allows this compound to adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (lowest energy conformers) and the energy barriers between them. This is crucial as the specific conformation of the molecule can dictate its ability to interact with biological targets.

The key rotatable bonds are those in the propyl chain. By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be constructed. It is expected that the lowest energy conformations would minimize steric hindrance between the side chain and the indole ring. Extended or "anti" conformations of the propyl chain are often favored, but folded or "gauche" conformations, where the terminal amine group may interact with the indole's π-electron cloud, could also represent stable energy minima.

Quantum chemical methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the structural elucidation of the compound and the interpretation of experimental data. For instance, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm the molecular structure. Similarly, predicted IR spectra can help assign specific vibrational modes to the functional groups present, such as the N-H stretches of the indole and amine groups, and the aromatic C-H and C=C vibrations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. These simulations can reveal how this compound moves, flexes, and interacts with its surroundings, such as a protein receptor or a solvent.

MD simulations are a powerful tool for investigating how a ligand like this compound binds to a protein receptor. Starting from a docked pose, the simulation shows the dynamic stability of the ligand within the binding pocket and can reveal key interactions, such as hydrogen bonds, salt bridges, and π-π stacking, that contribute to binding affinity.

For this compound, simulations could model its interaction with serotonin (B10506) or other receptors. Key interactions would likely involve:

A salt bridge between the protonated terminal amine and an acidic residue (e.g., aspartate or glutamate) in the receptor.

A hydrogen bond from the indole N-H group to a hydrogen bond acceptor in the protein.

π-π stacking interactions between the indole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD simulation trajectories to calculate the binding free energy, providing a quantitative estimate of the ligand's binding affinity.

The surrounding solvent can significantly influence the conformational preferences of a flexible molecule. MD simulations in an explicit solvent, typically water, can capture these effects. For this compound, the aqueous environment would lead to the formation of a hydration shell around the molecule. The polar amine group would form strong hydrogen bonds with water molecules, while the largely nonpolar indole ring would have different solvation characteristics. The interplay of these interactions can shift the conformational equilibrium compared to the gas phase, potentially favoring conformations that maximize favorable interactions with the solvent.

Table 2: List of Chemical Compounds

Compound Name
This compound
Aspartate
Glutamate
Phenylalanine
Tyrosine
Tryptophan

Docking Studies and Molecular Modeling

Computational methods such as docking and molecular modeling are instrumental in predicting how a molecule like this compound might interact with biological macromolecules. These techniques provide a virtual representation of the binding process, offering clues about the compound's potential as a therapeutic agent.

Prediction of Potential Binding Modes with Macromolecular Targets

While specific docking studies on this compound are not extensively documented in publicly available research, studies on closely related indole derivatives offer valuable predictions of binding modes. For instance, research on indole derivatives as inhibitors of various enzymes has demonstrated common interaction patterns. Molecular docking studies of indole-based compounds with targets like the UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase have shown that these molecules can fit well within the active sites. nih.govresearchgate.net The interactions are often characterized by hydrogen bonds and pi-stacked interactions with key amino acid residues. nih.govresearchgate.net

In a study focused on novel heterocyclic scaffolds based on an indole moiety, docking analysis revealed that the synthesized compounds interacted effectively with the active site of the target enzymes. nih.gov One particular compound demonstrated a high binding affinity, suggesting it could be a lead for further optimization as an antimicrobial agent. nih.gov Similarly, in the pursuit of multitarget-directed ligands for major depressive disorder, docking studies were conducted on indole derivatives targeting the serotonin transporter (SERT), dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A). nih.gov The results helped to rationalize the molecular interactions and binding modes of these compounds within the most relevant protein targets. nih.gov

For example, in the design of falcipain-2 inhibitors, a cysteine protease of Plasmodium falciparum, molecular modeling of a lead compound, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide, revealed that introducing hydrogen bond donors or acceptors could enhance inhibitory activity. mdpi.com This highlights the importance of specific chemical modifications in optimizing the binding of indole-propanamide scaffolds. mdpi.com

Virtual Screening Applications of Analogs

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Analogs of this compound have been utilized in such campaigns to discover new bioactive compounds.

One approach involves structure-based virtual screening, where the three-dimensional structure of a target protein is used to dock a library of compounds. This method, combined with surface plasmon resonance (SPR)-based binding assays, led to the identification of a novel small molecule inhibitor of falcipain-2 with a 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamide framework. mdpi.com

In another example, virtual screening of natural products identified indole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net This screening led to the experimental testing of several natural products, with a significant portion showing inhibitory activity, validating the computational approach. nih.govresearchgate.net Furthermore, a high-throughput computational-aided drug design (CADD) approach was used to screen a large library of compounds, leading to the discovery of hydroxyethylamine (HEA) scaffolds as inhibitors of the SARS-CoV-2 3CLpro. nih.gov Subsequent rational ligand improvement and virtual screening of a pharmacophore-based library of derivatives yielded compounds with improved potency. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of Indole-Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been performed on indole derivatives to guide the design of new compounds with enhanced biological responses. For instance, a QSAR study on a set of 30 indole and benzimidazole (B57391) derivatives as H₄ receptor antagonists was conducted to develop models for predicting their anti-inflammatory potential. nih.gov The best QSAR model, built using a genetic algorithm and partial least squares regression, showed good predictive power and was validated using various techniques. nih.gov

In the field of anticancer drug design, QSAR studies on indole derivatives have been used to predict their activity against cell lines like A498. jmolekul.com One such study resulted in a QSAR equation that suggested modifying the main indole structure with specific electron-withdrawing and electron-donating groups could increase anticancer activity. jmolekul.com This model was supported by molecular docking results which showed hydrogen bond interactions with key amino acid residues. jmolekul.com

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to indole derivatives. A study on multitarget ligands for major depressive disorder used CoMFA and CoMSIA to gain insights into the structure-activity relationships of a series of 3-indolylpropyl-piperazine derivatives. nih.gov The resulting models were internally and externally validated and provided valuable information for the optimization of these compounds. nih.gov Similarly, a 3D-QSAR model was developed for indole and isatin (B1672199) derivatives as antiamyloidogenic agents, identifying key physicochemical features correlated with their Aβ anti-aggregating potency. mdpi.com

QSAR models have also been developed for indole-based compounds as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro). nih.gov These models, built using Monte Carlo optimization, demonstrated reliability and robustness in predicting the inhibitory activity of a large set of isatin and indole-based compounds. nih.gov

Here is a table summarizing some of the QSAR models developed for indole derivatives:

TargetModel TypeStatistical ParametersKey FindingsReference
H₄ Receptor Antagonists2D-QSARr² = 0.76, q² = 0.62Model aids in designing new anti-H₄ compounds with improved biological response. nih.gov
Anticancer (A498 cell line)2D-QSAR-Varying electron-withdrawing and electron-donating groups at specific positions can increase anticancer activity. jmolekul.com
Antiamyloidogenic (Aβ aggregation)3D-QSAR (CoMFA/CoMSIA)q² = 0.596, r²ext = 0.695Identified physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com
SARS-CoV-2 3CLpro Inhibitors2D-QSARHigh R² for the validation setModels are reliable for predicting inhibitory activity. nih.gov
Multitarget (SERT, D2, MAO-A)3D-QSAR (CoMFA/CoMSIA)q² = 0.625 (CoMFA), 0.523 (CoMSIA); r²ncv = 0.967 (CoMFA), 0.959 (CoMSIA)Provided information on the structure-activity relationship for further optimization. nih.gov

Applications in Chemical Biology and Material Science Non Pharmacological

Development as Chemical Probes for Biological Systems

There is no specific information available in the reviewed literature to suggest that 3-(1H-indol-7-yl)propan-1-amine has been developed or utilized as a chemical probe for biological systems. While the indole (B1671886) scaffold is a common feature in fluorescent probes and other molecular tools for chemical biology, research has not specifically highlighted this compound for such applications.

Use as Precursors for Complex Chemical Structures

The role of this compound as a precursor for complex, non-pharmacological chemical structures is not documented in the available scientific reports. While the synthesis of various indole derivatives is a common practice in organic chemistry, the subsequent use of this specific propanamine as a building block for materials or other non-medicinal compounds has not been described.

Integration into Organic Electronic Materials

No evidence was found to support the integration of this compound into organic electronic materials such as dye-sensitized solar cells (DSSCs) or organic semiconductors. The field of organic electronics often utilizes larger, more complex molecular structures to achieve desired electronic and photophysical properties. While indole-containing compounds have been investigated in this context, this specific, relatively simple molecule has not been identified as a component in such materials.

Potential in Catalysis or Supramolecular Chemistry

The potential of this compound in the fields of catalysis or supramolecular chemistry has not been explored in the reviewed literature. There are no reports of its use as a catalyst, a ligand for catalytic systems, or as a component in the construction of supramolecular assemblies for non-pharmacological purposes.

Future Research Directions and Unexplored Avenues

Exploration of Enantiopure Synthesis and Stereoselective Applications

The biological activity of chiral molecules is often dependent on their stereochemistry. As 3-(1H-indol-7-yl)propan-1-amine possesses a chiral center if substituted on the propane (B168953) chain, the development of methods for its enantiopure synthesis is a critical area of future research. This will involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions to obtain specific stereoisomers. Subsequently, the investigation of the stereoselective applications of these pure enantiomers will be crucial to elucidate their differential interactions with biological targets and to develop more potent and selective therapeutic agents with potentially reduced off-target effects.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry and molecular modeling are powerful tools for gaining deeper insights into the behavior of molecules. Future research will increasingly leverage advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to study the conformational preferences of this compound and its analogues. These studies can help to elucidate the mechanisms of its interactions with biological targets at an atomic level, predict binding affinities, and guide the rational design of new derivatives with improved pharmacological profiles.

Expanding the Scope of Biochemical Targets and Interaction Mechanisms

While the interaction of this compound with certain biological targets has been investigated, a vast landscape of potential biochemical pathways remains to be explored. Future research should aim to expand the scope of identified targets through high-throughput screening and chemoproteomics approaches. Elucidating the detailed mechanisms of interaction, including the specific binding modes and the downstream signaling pathways that are modulated, will be essential for a comprehensive understanding of its biological effects and for identifying new therapeutic opportunities.

Investigation of Non-Biological Applications and Material Science Integration

Beyond its biological activity, the unique chemical structure of this compound suggests potential applications in material science. The indole (B1671886) nucleus is a well-known component in organic electronic materials. Future research could explore the incorporation of this compound into polymers or other materials to develop novel organic semiconductors, fluorescent probes, or corrosion inhibitors. Investigating its self-assembly properties and its ability to form ordered structures could also lead to the development of new functional materials with tailored optical or electronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.